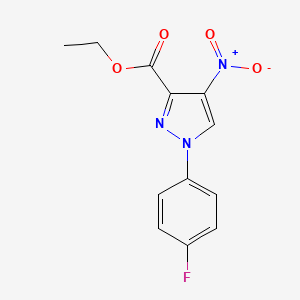
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a nitro group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid in 1,2-dichloroethane . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The fluorophenyl group also contributes to its unique properties by enhancing its stability and binding interactions.
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and data.
- Molecular Formula : C12H10FN3O4
- Molecular Weight : 279.22 g/mol
- CAS Number : 2060046-48-0
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against several pathogens. For instance, a study reported MIC values ranging from 0.22 to 0.25 μg/mL for related pyrazole derivatives, indicating potent bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Activity
Pyrazole compounds have also been investigated for their anti-inflammatory properties. This compound has shown promising results in reducing inflammation.
- IC50 Values : In a comparative study, certain derivatives demonstrated IC50 values of around 60 μg/mL, which is comparable to standard anti-inflammatory drugs like diclofenac sodium .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 3.79 | Moderate |
| SF-268 | 12.50 | Significant |
| NCI-H460 | 42.30 | Moderate |
In particular, derivatives related to this compound have been shown to induce apoptosis in cancer cells, with IC50 values indicating effective growth inhibition .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial properties of this compound alongside other derivatives. The results confirmed that this compound significantly inhibited the growth of various bacterial strains, demonstrating its potential as a therapeutic agent in treating infections .
Research on Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of pyrazole derivatives. This compound was found to reduce inflammatory markers significantly in vitro, suggesting its utility in managing inflammatory diseases .
Anticancer Activity Assessment
In a recent investigation, several pyrazole compounds were screened against multiple cancer cell lines. This compound showed notable cytotoxicity against MCF7 and NCI-H460 cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated .
Properties
Molecular Formula |
C12H10FN3O4 |
|---|---|
Molecular Weight |
279.22 g/mol |
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
DOIIGYMJDGSPCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















